molecular formula C18H14O4 B11841613 7-(2-Oxopropoxy)-2-phenyl-4H-1-benzopyran-4-one CAS No. 62369-95-3

7-(2-Oxopropoxy)-2-phenyl-4H-1-benzopyran-4-one

Cat. No.: B11841613
CAS No.: 62369-95-3
M. Wt: 294.3 g/mol
InChI Key: JOYOCRHNYUPJLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Oxopropoxy)-2-phenyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 7-(2-Oxopropoxy)-2-phenyl-4H-chromen-4-one consists of a chromen-4-one core with a phenyl group at the 2-position and an oxopropoxy group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Oxopropoxy)-2-phenyl-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-phenyl-4H-chromen-4-one and 2-oxopropyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

    Reaction Mechanism: The base deprotonates the hydroxyl group of the chromen-4-one, making it a nucleophile that attacks the electrophilic carbon of the 2-oxopropyl bromide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 7-(2-Oxopropoxy)-2-phenyl-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 7-(2-Oxopropoxy)-2-phenyl-4H-chromen-4-one can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxopropoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Amino derivatives, thio derivatives

Scientific Research Applications

7-(2-Oxopropoxy)-2-phenyl-4H-chromen-4-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 7-(2-Oxopropoxy)-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.

    Pathways Involved: The compound may modulate signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-Oxopropoxy)-2H-chromen-2-one
  • 7-(2-Oxopropoxy)-4-phenyl-2H-chromen-2-one
  • 8-Methyl-7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one

Uniqueness

7-(2-Oxopropoxy)-2-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

62369-95-3

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

7-(2-oxopropoxy)-2-phenylchromen-4-one

InChI

InChI=1S/C18H14O4/c1-12(19)11-21-14-7-8-15-16(20)10-17(22-18(15)9-14)13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

JOYOCRHNYUPJLN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.